2-Isocyanato-2-methylpropanenitrile
Overview
Description
2-Isocyanato-2-methylpropanenitrile is a chemical compound with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol . It is known for its applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of both an isocyanate group and a nitrile group, making it a versatile reagent in organic synthesis.
Mechanism of Action
- Specifically, it reacts with the carbonyl carbon, forming a reversible C-C bond with hydrogen cyanide (HCN) to produce a hydroxyalkanenitrile adduct (commonly known as a cyanohydrin) .
- In the case of 2-Isocyanato-2-methylpropanenitrile, it adds across the carbon-oxygen double bond in aldehydes and ketones, resulting in the formation of 2-hydroxy-2-methylpropanenitrile from propanone (a ketone) .
- The resulting hydroxynitrile (cyanohydrin) exhibits altered chemical properties compared to the original aldehyde or ketone .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
The synthesis of 2-Isocyanato-2-methylpropanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanenitrile with phosgene (COCl2) in the presence of a base, such as triethylamine, to form the desired isocyanate . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Isocyanato-2-methylpropanenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amides, respectively.
Substitution Reactions: The nitrile group can participate in substitution reactions, particularly with organometallic reagents, to form a variety of substituted products.
Common reagents used in these reactions include amines, alcohols, water, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Isocyanato-2-methylpropanenitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Isocyanato-2-methylpropanenitrile can be compared with other isocyanate and nitrile-containing compounds, such as:
Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Acrylonitrile: Used in the production of plastics and synthetic rubber.
Phenyl isocyanate: Used in organic synthesis and as a reagent for the detection of primary and secondary amines.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both isocyanate and nitrile groups, making it a versatile reagent in various chemical reactions and applications.
Properties
IUPAC Name |
2-isocyanato-2-methylpropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-5(2,3-6)7-4-8/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEDMZWYIOCJKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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